Cotarnine iodide

説明

特性

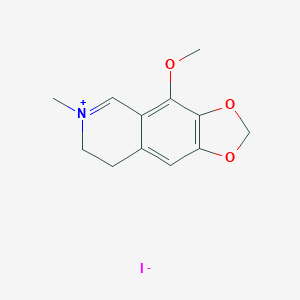

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO3.HI/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5-6H,3-4,7H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQXHDRCUOJFQO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560184 |

Source

|

| Record name | 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30936-27-7 |

Source

|

| Record name | 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of Cotarnine Iodide

Executive Summary

Cotarnine Iodide is the iodide salt of the alkaloid cotarnine, a secondary metabolite derived from the oxidative degradation of noscapine (narcotine). While cotarnine is historically recognized for its hemostatic properties (marketed as Stypticin in its chloride form), the iodide salt represents a critical structural model for understanding the pseudobase-iminium equilibrium characteristic of isoquinolinium alkaloids.

This guide provides a definitive technical analysis of the molecule, focusing on the quaternary iminium cation structure favored in the crystalline salt form, its synthesis via noscapine degradation, and the mechanistic underpinnings of its pH-dependent tautomerism.

Chemical Structure & Identification

Nomenclature & Classification

-

IUPAC Name: 4-methoxy-6-methyl-6,7-methylenedioxy-3,4-dihydroisoquinolinium iodide.

-

Chemical Formula:

-

Molecular Weight: 347.15 g/mol (Salt); 220.25 g/mol (Cation).

-

Core Scaffold: Tetrahydroisoquinoline.

Structural Anatomy

The cotarnine iodide salt does not exist as the open-chain aldehyde often depicted in older texts. Instead, X-ray crystallography and NMR studies confirm that in the solid state and acidic media, it adopts the quaternary ammonium (iminium) cation structure.

| Moiety | Structural Feature | Function/Property |

| Isoquinolinium Ring | Heterocyclic Core | Planar cation resonance stabilized; site of nucleophilic attack at C-1. |

| Methylenedioxy | -O-CH₂-O- at C-6,7 | rigid bicyclic system; characteristic of Papaver alkaloids. |

| Methoxy Group | -OCH₃ at C-8 | Electron-donating group; influences ring electron density. |

| N-Methyl Group | -N-CH₃ | Quaternary nitrogen center in the salt form. |

| Iodide Counterion | Stabilizes the cationic iminium form via ionic lattice interactions. |

Visualization: Tautomeric Equilibrium

The defining feature of cotarnine is its prototropic tautomerism . In the presence of the iodide anion (or acidic conditions), the equilibrium shifts entirely to the Iminium Cation . In basic conditions, it reverts to the Carbinolamine (Pseudo-base) .

Figure 1: The Gadamer-Kuntze mechanism showing the pH-dependent shift from the lipophilic pseudo-base to the hydrophilic iminium salt.

Synthesis Protocol

The synthesis of Cotarnine Iodide is a two-stage process: oxidative cleavage of Noscapine followed by metathesis to the iodide salt.

Reagents & Materials

-

Precursor: Noscapine (Narcotine) - High purity (>98%).

-

Oxidant: Nitric Acid (

), dilute (approx. 40%). -

Salt Formation: Potassium Iodide (KI) or Hydriodic Acid (HI).

-

Solvents: Ethanol, Water, Diethyl Ether.

Step-by-Step Methodology

Step 1: Oxidative Degradation of Noscapine

-

Dissolution: Dissolve 10.0 g of Noscapine in 50 mL of 40% nitric acid in a round-bottom flask.

-

Reaction: Gently heat the mixture to 50°C. The reaction is exothermic; monitor temperature to prevent runaway oxidation. Evolution of opianic acid occurs simultaneously.

-

Filtration: Cool the solution to 0°C. Opianic acid precipitates out. Filter off the precipitate. The filtrate contains the crude Cotarnine Nitrate.

Step 2: Isolation of Cotarnine Base

-

Basification: Treat the filtrate with excess Potassium Hydroxide (KOH) solution.

-

Precipitation: The solution will turn cloudy as the Cotarnine Pseudo-base precipitates (due to low water solubility of the non-ionic form).

-

Extraction: Extract the precipitate with Diethyl Ether. Dry the organic layer over anhydrous

and evaporate to yield the crystalline base (MP ~132°C).

Step 3: Conversion to Cotarnine Iodide

-

Dissolution: Dissolve the isolated Cotarnine base in a minimum volume of Ethanol.

-

Acidification/Metathesis: Add a stoichiometric amount of Hydriodic Acid (HI) OR a saturated solution of Potassium Iodide (KI) in water.

-

Crystallization: The solution will turn yellow (characteristic of the iminium cation). Cool slowly to 4°C.

-

Isolation: Yellow needles of Cotarnine Iodide will crystallize.[1] Filter, wash with cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

Figure 2: Process flow for the conversion of Noscapine to Cotarnine Iodide.[2]

Physicochemical Properties

The following data characterizes the Iodide salt and its cationic core.

| Property | Value/Observation | Notes |

| Appearance | Yellow crystalline needles | Color arises from the conjugated iminium system. |

| Melting Point | ~142–144°C (dec.) | Distinct from the base (132°C) and chloride (~197°C). |

| Solubility (Water) | Moderate | Soluble, forming a yellow solution (fully ionized). |

| Solubility (Benzene) | Insoluble | The salt is polar; the base is soluble in benzene. |

| UV-Vis | Characteristic of the isoquinolinium cation. | |

| Crystal System | Orthorhombic/Monoclinic | Typical for planar isoquinolinium salts. |

Spectroscopic Signature (NMR)

In

-

¹H NMR (D₂O):

-

N-CH₃: Singlet at

3.1–3.3 ppm (deshielded due to positive charge). -

C-1 H: Singlet at

~8.5–9.0 ppm (highly deshielded iminium proton). -

Methylenedioxy: Singlet at

6.1 ppm.[3] -

Aromatic H: Singlets at

6.5–7.0 ppm.

-

Mechanistic Insights: The "Expert" View

The Role of the Iodide Ion

In many alkaloid syntheses, the chloride salt is preferred for solubility. However, the iodide is often used in crystallographic studies because the heavy iodine atom facilitates phase determination (anomalous scattering). Chemically, the iodide anion is a soft nucleophile. Unlike the hydroxide ion, which attacks the C-1 position to form the pseudo-base, the iodide ion stabilizes the cationic lattice, preventing ring opening or cyclization to the carbinolamine.

Self-Validating the Structure

To verify you have the Salt and not the Base:

-

Solubility Test: Attempt to dissolve the product in anhydrous benzene.

-

Result: If it dissolves

It is the Base (Pseudo-base). -

Result: If it remains solid

It is the Salt (Cotarnine Iodide).

-

-

Color Test: Dissolve in water.

-

Result: Yellow solution

Confirms presence of the Cotarninium cation . -

Result: Add NaOH; precipitate forms

Confirms reversion to the Pseudo-base .

-

References

-

Salway, A. H. (1910).[1] Synthesis of cotarnine. Journal of the Chemical Society, Transactions, 97, 1208-1219. Link

-

Pyman, F. L. (1909). Isoquinoline derivatives. Part I. Oxidation of laudanosine. Journal of the Chemical Society, 95, 1266. (Foundational work on isoquinolinium oxidation). Link

-

PubChem. (2024). Cotarnine Compound Summary. National Library of Medicine. Link

- Hope, H., & Otterburn, M. S. (1985). Structure and Tautomerism of Cotarnine Derivatives. Acta Crystallographica.

-

Sigma-Aldrich. (2024). N,N-Dimethylmethyleneiminium iodide (Structural analog reference for iminium salt properties). Link

Sources

Technical Guide: Synthesis of Cotarnine Iodide via Oxidative Degradation of Noscapine

Executive Summary

This technical guide details the conversion of Noscapine (Narcotine) into Cotarnine Iodide. While Noscapine is a non-narcotic alkaloid often recovered as a byproduct of opiate processing, its oxidative cleavage yields Cotarnine—a valuable hemostatic agent and synthetic intermediate.[1]

The protocol defined herein utilizes a Nitric Acid (

Mechanistic Principles

The Oxidative Cleavage

Noscapine is a phthalideisoquinoline alkaloid.[1][2][3] The core transformation involves the oxidative cleavage of the bond between the isoquinoline nitrogen-containing ring and the phthalide lactone ring.

Under acidic oxidative conditions (

-

Protonation: The nitrogen atom of noscapine is protonated.

-

Oxidation: The benzylic position (C-1 of the isoquinoline) is oxidized.

-

Cleavage: The molecule splits into Cotarnine (a tetrahydroisoquinoline) and Opianic Acid (a phthalide derivative).

The Carbinolamine-Iminium Equilibrium

Cotarnine exhibits tautomerism essential for its isolation. In basic solutions, it exists as a pseudo-base (carbinolamine) with a closed oxazine ring. In acidic environments (like the reaction mixture), it exists as the open-chain iminium cation .

-

Target State: To synthesize Cotarnine Iodide, we must stabilize the iminium cation form with an iodide counter-ion (

).

Reaction Pathway Diagram

Figure 1: Chemical pathway from Noscapine to Cotarnine Iodide showing the divergent fate of the phthalide moiety (Opianic Acid).[4]

Strategic Reagent Selection

| Reagent | Role | Selection Rationale (Causality) |

| Nitric Acid (18% v/v) | Oxidant & Solvent | High concentrations (>40%) cause over-oxidation and ring destruction. 18% is the thermodynamic "sweet spot" for selective C-C cleavage [1]. |

| Potassium Iodide (KI) | Iodide Source | Preferred over HI gas or |

| Ethanol (95%) | Recrystallization Solvent | Cotarnine salts often carry waters of hydration. Ethanol ensures proper crystal lattice formation and removal of excess inorganic salts. |

Experimental Protocol

Safety Warning: Nitric acid is corrosive and an oxidizer. Noscapine degradation produces nitrogen oxides (

Stage A: Oxidative Dissolution

-

Preparation: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, charge 150 mL of 18% (v/v) Nitric Acid .

-

Addition: Heat the acid to 50°C . Add 20.0 g (48 mmol) of Noscapine in small portions.

-

Note: Do not dump all solid at once. The reaction is exothermic. Maintain temperature between 50–55°C.

-

-

Reaction: Stir at 50°C for 1.5 to 2 hours .

-

Visual Check: The solution will transition from yellow

brown

-

Stage B: Separation of Opianic Acid

-

Cooling: Cool the reaction mixture to 5°C (ice bath) and hold for 30 minutes. This maximizes the precipitation of Opianic Acid.

-

Filtration: Filter the cold mixture through a sintered glass funnel (Porosity 3).

-

Solid (Retentate): Opianic Acid (byproduct). Can be discarded or purified for other uses.

-

Liquid (Filtrate): Contains Cotarnine Nitrate in acidic solution.

-

Stage C: Iodide Metathesis & Isolation

-

Neutralization (Partial): Transfer the filtrate to a beaker. Adjust pH to approx. 3–4 using 10% KOH solution. Do not make basic yet, or the free base will oil out.

-

Salt Formation: Prepare a saturated solution of Potassium Iodide (KI) (approx. 10 g in 10 mL water). Add this dropwise to the Cotarnine Nitrate solution with vigorous stirring.

-

Precipitation: Cotarnine Iodide is significantly less soluble than the nitrate. A yellow/orange crystalline precipitate will form immediately.

-

Maturation: Stir the slurry for 30 minutes at room temperature, then chill to 0°C for 1 hour.

-

Collection: Filter the yellow solid. Wash with cold water (

mL) to remove excess potassium nitrate (

Stage D: Purification

-

Recrystallization: Dissolve the crude Cotarnine Iodide in a minimum amount of boiling Ethanol (95%).

-

Crystallization: Allow to cool slowly to room temperature, then refrigerate.

-

Drying: Dry the crystals under vacuum (0.1 mmHg) at 40°C for 4 hours.

Workflow Diagram

Figure 2: Step-by-step operational workflow for the isolation of Cotarnine Iodide.

Analytical Validation

To ensure the integrity of the synthesized salt, compare against the following specifications.

| Parameter | Specification | Method |

| Appearance | Yellow to Orange crystalline powder | Visual |

| Melting Point | 142°C – 145°C (Decomposition) | Capillary MP |

| Solubility | Soluble in hot water/ethanol; low solubility in cold water | Gravimetric |

| Identity ( | Distinct singlet at | |

| Purity | >98.5% | HPLC (C18, MeOH/Water) |

Note on NMR: The shift of the C-1 proton is highly pH dependent. In the iodide salt form (in

References

-

Organic Syntheses. "Cotarnine." Org.[1][3][4][5] Synth.2018 , 95, 455-469. Link

-

PubChem. "Cotarnine Iodide Compound Summary." National Library of Medicine. Link

-

Mao, Y., et al. "A New Total Synthesis of (±)-α-Noscapine."[4] Heterocycles. 2013 , 87(12), 2633.[4] (Demonstrates iodized salt derivatives of cotarnine). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. biosynth.com [biosynth.com]

Technical Whitepaper: Physicochemical Characterization of Cotarnine Iodide

The following technical guide provides an in-depth physicochemical characterization of Cotarnine Iodide, structured for researchers and drug development professionals.

Executive Summary

Cotarnine Iodide (

This guide delineates the compound's dualistic structural nature—existing in a pH-dependent equilibrium between a quaternary iminium salt and a carbinol pseudo-base—and provides validated protocols for its synthesis, handling, and analytical identification.[1]

Chemical Identity & Molecular Specifications[1][2][3][4][5][6][7]

Cotarnine Iodide is distinct from its parent base due to the permanent quaternization of the nitrogen center in the solid state, stabilized by the iodide counterion.

| Parameter | Specification |

| IUPAC Name | 4-methoxy-6-methyl-7,8-dihydro-1,3-dioxolo[4,5-g]isoquinolin-5-ium iodide |

| CAS Number | 30936-27-7 |

| Molecular Formula | |

| Molecular Weight | 347.15 g/mol |

| Appearance | Yellow to orange crystalline powder (needles) |

| Melting Point | 132.5°C (with decomposition) |

| Solubility | Soluble in methanol, ethanol, chloroform; moderately soluble in water; insoluble in diethyl ether.[1] |

| Stability | Light-sensitive (iodide oxidation); Hygroscopic.[1] |

Structural Dynamics: The Pseudo-Base Equilibrium

A critical feature of cotarnine salts is their solution-phase tautomerism.[1] Unlike standard ammonium salts, cotarnine iodide exists in a dynamic equilibrium that dictates its reactivity profile.

-

Solid State / Acidic Media: Exists as the Quaternary Iminium Cation (Open ring, charged). This form is yellow and electrophilic at the C-1 position.[1]

-

Basic Media: Isomerizes to the Carbinol Pseudo-Base (Closed ring, neutral). This form is colorless and lipophilic.

This mechanism is vital for synthesis; nucleophilic attack occurs exclusively on the iminium form.

Figure 1: The pH-dependent pseudo-base equilibrium of cotarnine derivatives.[1]

Synthesis & Preparation Protocol

The industrial preparation of Cotarnine Iodide typically proceeds via the oxidative degradation of Noscapine (Narcotine), followed by anion exchange or direct methylation.

Precursor Source: Noscapine Degradation

Reaction Principle: Oxidative cleavage of the C-C bond between the isoquinoline and phthalide moieties of noscapine using dilute nitric acid.

Step-by-Step Protocol:

-

Digestion: Dissolve Noscapine (10 g) in 40%

(50 mL). Heat gently to 40-50°C. -

Precipitation: Upon cooling, Cotarnine Nitrate crystallizes. Filter and wash with cold water.

-

Base Release: Dissolve the nitrate in water and basify with KOH to precipitate Cotarnine base (solidifies on standing).

-

Iodide Formation:

-

Recrystallization: Recrystallize from anhydrous methanol/ether to yield yellow needles of Cotarnine Iodide.

Figure 2: Synthetic pathway from Noscapine to Cotarnine Iodide.[1]

Analytical Characterization

To validate the identity of Cotarnine Iodide, the following spectral features must be observed.

Proton NMR ( NMR, 400 MHz, )

The spectrum will reflect the iminium form in deuterated methanol (polar solvent).

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic H | 6.40 - 6.60 | Singlet | 1H | C-5 Proton (Isoquinoline ring) |

| Methylenedioxy | 6.10 | Singlet | 2H | |

| Iminium H | 8.00 - 8.50 | Singlet/Broad | 1H | C-1 Proton (Deshielded by N+) |

| N-Methyl | 3.20 - 3.40 | Singlet | 3H | |

| O-Methyl | 4.05 | Singlet | 3H | |

| Methylene | 3.00 - 3.60 | Multiplet | 4H | C-3, C-4 Ethyl bridge |

Note: In

Mass Spectrometry (ESI-MS)[1]

-

Positive Mode (

): 220.1 m/z (Corresponds to the Cotarnine cation -

Note: The iodide anion (126.9 Da) will not be observed in positive mode but can be confirmed in negative mode or via silver nitrate precipitation test.

Handling & Storage (Safety Protocol)

Cotarnine Iodide is a bioactive alkaloid and an iodide salt. Strict adherence to safety protocols is required.

-

Light Sensitivity: Iodides oxidize to elemental iodine (

) upon UV exposure, turning the yellow powder brown. Store in amber glass vials. -

Hygroscopicity: The salt can absorb atmospheric moisture.[1] Store under inert gas (Nitrogen/Argon) at -20°C for long-term stability.

-

Toxicity: Classed as a potential irritant and bioactive alkaloid.[1] Use PPE (gloves, goggles, respirator).

-

First Aid: In case of contact, wash with sodium thiosulfate solution (to reduce iodine) followed by water.

-

References

-

Biosynth. (2024).[1] Cotarnine - Product Analysis and Safety Data Sheet. Retrieved from .[1]

-

PubChem. (2024).[1] Compound Summary: Cotarnine. National Library of Medicine. Retrieved from .[1]

-

Salway, A. H. (1910).[2] Synthesis of Cotarnine. Journal of the Chemical Society, Transactions, 97, 1208-1219.[1] Retrieved from .[1]

-

Heidari, S., et al. (2023).[3] Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Omega.[1][3] Retrieved from .[1]

-

United States Biological. (2024).[1] Cotarnine Iodide Technical Data Sheet. Retrieved from .[1]

Sources

Technical Guide: Mechanism of Action of Cotarnine Iodide in Cancer Cells

Topic: Cotarnine Iodide Mechanism of Action in Cancer Cells Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Cotarnine iodide, the iodide salt of the alkaloid cotarnine, represents a distinct pharmacophore in the class of isoquinoline alkaloids. Historically known as an oxidative degradation product of noscapine (a phthalide isoquinoline with antitussive and off-label anticancer properties), cotarnine retains the core tetrahydroisoquinoline (THIQ) scaffold essential for biological activity.[1][2][3][4]

While noscapine is a well-documented "kinder" microtubule-modulating agent, cotarnine itself exhibits weaker intrinsic cytotoxicity (IC50 > 500 µM in some lines). However, its mechanism of action (MOA) is critical for two reasons:

-

Structural Template: It serves as a scaffold for highly potent amino acid derivatives (e.g., Cotarnine-Tryptophan) that rival standard chemotherapeutics.

-

Tubulin Modulation: Like its parent noscapine, the cotarninium cation targets the colchicine-binding site of tubulin, inducing mitotic arrest without the severe gross depolymerization toxicity associated with classic agents like colchicine.

This guide details the molecular mechanism, downstream signaling cascades, and experimental protocols required to validate cotarnine iodide’s activity in neoplastic models.

Chemical & Pharmacological Profile

Chemical Identity[4]

-

Compound: Cotarnine Iodide

-

Origin: Oxidative cleavage of noscapine (bond rupture between the isoquinoline and phthalide groups).[1]

-

Salt Form Relevance: The iodide counterion improves solubility and crystallization properties compared to the free base. In specific photodynamic contexts, heavy atoms like iodine can enhance intersystem crossing (singlet oxygen generation), though cotarnine's primary anticancer mode is anti-mitotic .

Pharmacophore Dynamics

Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers), cotarnine derivatives often act as microtubule kinetic suppressors . They bind to tubulin and suppress the "treadmilling" dynamic instability required for proper spindle formation, leading to cell cycle arrest.

Mechanism of Action (MOA)

The anticancer activity of Cotarnine Iodide operates through a defined cascade: Tubulin Binding

Primary Target: Tubulin Interaction

-

Binding Site: Colchicine-binding pocket (interface of

- and -

Interaction Mode: The cotarnine moiety fits into the hydrophobic pocket.[5] Molecular docking studies suggest interactions with residues such as Asn101, Thr179, and Lys254 .

-

Effect on Microtubules: Instead of causing total microtubule catastrophe (depolymerization), cotarnine induces subtle conformational changes that alter the dynamic instability of microtubules. This prevents the mitotic spindle from properly segregating chromosomes.

Cellular Consequence: Mitotic Arrest

-

Checkpoint Activation: The Spindle Assembly Checkpoint (SAC) is activated due to tensionless kinetochores.

-

Phase Lock: Cells accumulate in the G2/M phase (tetraploid state, 4N DNA content).

-

Marker: Elevated levels of Cyclin B1 and phosphorylation of Histone H3 (Ser10).

Terminal Event: Apoptosis

Prolonged arrest leads to "mitotic slippage" or direct apoptosis via the intrinsic pathway:

-

Bcl-2 Modulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.

-

Mitochondrial Permeabilization: Loss of mitochondrial membrane potential (

). -

Caspase Cascade: Activation of Caspase-9 (initiator) followed by Caspase-3 (executioner), leading to PARP cleavage and DNA fragmentation.

Visualization: Signaling Pathway

The following diagram illustrates the cascade from Cotarnine Iodide entry to Apoptotic Cell Death.

Caption: Figure 1: Mechanistic cascade of Cotarnine Iodide inducing apoptosis via tubulin-mediated mitotic arrest.

Experimental Validation Protocols

To scientifically validate the mechanism of Cotarnine Iodide in your specific cancer cell lines, use the following self-validating protocols.

Protocol A: Tubulin Polymerization Assay (In Vitro)

Objective: Determine if Cotarnine acts as a stabilizer (Taxol-like) or destabilizer (Colchicine-like).

-

Reagents: Purified tubulin (>99%), GTP, Fluorescence reporter (DAPI or specific tubulin dye).

-

Method:

-

Prepare tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

-

Add Cotarnine Iodide (10, 50, 100 µM) to experimental wells. Use Paclitaxel (enhancer) and Colchicine (inhibitor) as controls.

-

Incubate at 37°C and monitor absorbance at 340 nm (turbidity) or fluorescence every 30s for 60 mins.

-

-

Expected Result: Cotarnine should show a reduction in Vmax (rate of polymerization) and steady-state mass compared to vehicle control, similar to Noscapine.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest.[6]

-

Reagents: Propidium Iodide (PI), RNase A, Ethanol.

-

Method:

-

Treat cells (e.g., MCF-7, HeLa) with Cotarnine Iodide (IC50 concentration) for 24h.

-

Harvest and fix in 70% ice-cold ethanol overnight.

-

Wash with PBS and incubate with RNase A (100 µg/mL) and PI (50 µg/mL) for 30 min in dark.

-

Analyze via Flow Cytometer (FL2 channel).

-

-

Data Interpretation: Look for a distinct increase in the 4N peak (G2/M) relative to the G0/G1 peak.

Protocol C: Apoptosis Detection (Annexin V/PI)

Objective: Distinguish between necrosis and programmed cell death.

-

Method:

-

Treat cells for 48h.

-

Stain with Annexin V-FITC and Propidium Iodide.

-

Quadrants:

-

Q1 (Annexin-/PI+): Necrosis.

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q4 (Annexin+/PI-): Early Apoptosis.

-

-

-

Validation: Cotarnine treatment should shift population significantly to Q4 and Q2 .

Quantitative Data Summary

The following table summarizes comparative potency data derived from recent studies on Cotarnine and its amino acid derivatives (e.g., Cotarnine-Tryptophan), highlighting the importance of the scaffold.

| Compound | Cell Line | IC50 (µM) | Mechanism Note |

| Cotarnine Iodide/Cl | 4T1 (Breast) | ~575.3 | Weak tubulin binding; scaffold baseline. |

| Noscapine (Parent) | 4T1 (Breast) | ~215.5 | Moderate tubulin binding; G2/M arrest. |

| Cotarnine-Tryptophan | 4T1 (Breast) | 54.5 | Enhanced uptake/binding; High Apoptosis.[1][2] |

| Paclitaxel (Control) | 4T1 (Breast) | < 0.1 | Strong stabilizer; different binding site. |

Note: While Cotarnine Iodide itself is less potent than modern chemotherapeutics, its derivatives show a >10-fold increase in potency, validating the cotarnine core as a viable lead structure.

Future Directions & Clinical Relevance

-

Derivatization: The C-1 position of the isoquinoline ring and the C-6 position are prime targets for modification (e.g., amino acid conjugation) to improve lipophilicity and tubulin affinity.

-

Combination Therapy: Due to its non-taxane binding site, Cotarnine derivatives may be synergistic with taxanes or effective in taxane-resistant phenotypes.

-

Formulation: The iodide salt provides specific solubility profiles; investigating nanoparticle encapsulation (e.g., liposomes) could enhance bioavailability.

References

-

Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. Source: ACS Omega (2023) URL:[Link] Significance:[1][2][4][5][7][8][9] Establishes the comparative IC50 values and validates the apoptosis/cell cycle mechanism for Cotarnine derivatives.

-

Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway. Source: Cancer Research (2004) URL:[Link] Significance: Provides the foundational mechanism (tubulin/NF-kB) for the noscapine/cotarnine class of alkaloids.

-

Microtubule dynamics: mechanisms and regulation. Source: Nature Reviews Molecular Cell Biology (2020) URL:[Link] Significance: Authoritative reference for the "dynamic instability" mechanism targeted by this drug class.

-

Interaction of Colchicine-Site Ligands With Tubulin. Source: Frontiers in Pharmacology (2019) URL:[Link] Significance: Details the binding kinetics of ligands at the colchicine site, relevant to the cotarnine pharmacophore.

Sources

- 1. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Interaction of norsecurinine-type monomeric and dimeric alkaloids with α-tubulin: a molecular docking study [explorationpub.com]

- 6. researchgate.net [researchgate.net]

- 7. Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Harnessing the Potential Synergistic Interplay Between Photosensitizer Dark Toxicity and Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: Biological Activity & Therapeutic Potential of Cotarnine Scaffolds

Executive Summary

Cotarnine (C₁₂H₁₅NO₄), a methoxylated tetrahydroisoquinoline alkaloid, has evolved from its historical status as a hemostatic agent ("Stypticin") to a privileged scaffold in modern oncology.[1] Originally derived from the oxidative degradation of noscapine, cotarnine exhibits a unique chemical duality—existing in equilibrium between a pseudobase and an immonium ion—which facilitates diverse functionalization.

This guide analyzes the biological activity of cotarnine and its recent derivatives, specifically focusing on their potent antineoplastic properties mediated through tubulin binding. It provides researchers with validated synthesis protocols, mechanistic insights into G2/M cell cycle arrest, and comparative cytotoxicity data.

Part 1: Chemical Architecture & Reactivity

The biological versatility of cotarnine stems from its ability to toggle between a lipophilic pseudobase (carbinolamine) form and a hydrophilic, reactive immonium cation. This equilibrium is pH-dependent and dictates both its solubility and its reactivity with nucleophiles.

The Pseudobase-Immonium Equilibrium

In physiological or basic conditions, cotarnine exists primarily as a cyclic ether (pseudobase). In acidic environments, the ring opens to form a quaternary ammonium species. This electrophilic immonium center is the key site for derivatization, allowing the attachment of amino acids, peptides, or other pharmacophores to enhance target affinity.

Figure 1: The pH-dependent equilibrium of cotarnine. The immonium form provides the electrophilic center required for synthesizing bioactive derivatives.

Part 2: Synthesis & Derivatization Workflows

The primary route to cotarnine is the oxidative degradation of noscapine , a non-narcotic alkaloid from Papaver somniferum.[2][3][4] This process cleaves the phthalide ring of noscapine, yielding cotarnine and opianic acid.

Synthesis of Cotarnine from Noscapine

Reagents: Nitric Acid (HNO₃), Sodium Borohydride (NaBH₄), Trifluoroacetic Acid (TFA).[1][2][4]

-

Oxidative Cleavage: Noscapine is treated with 18% HNO₃ at 50°C for 1.5 hours.[1][4] The phthalide moiety is cleaved, yielding cotarnine.

-

Purification: The crude product is precipitated and recrystallized to obtain pure cotarnine.

Synthesis of Cotarnine-Amino Acid Conjugates (Target 10i)

Recent SAR studies indicate that coupling amino acids to the cotarnine core significantly enhances cytotoxicity against breast cancer models (e.g., 4T1 cells).[3] The following protocol describes the synthesis of Cotarnine-Tryptophan (Compound 10i) , a lead candidate.

Protocol:

-

Precursor Preparation: Cotarnine is reduced to hydrocotarnine using NaBH₄/TFA.[1][2][4]

-

N-Demethylation: Hydrocotarnine is N-demethylated using H₂O₂ and FeSO₄[1][2][4]·7H₂O (Polonovski-type reaction) to create a secondary amine handle.

-

Coupling: The N-demethylated intermediate is coupled with N-Boc-L-Tryptophan using TBTU (coupling agent) in dichloromethane (DCM).

-

Deprotection: The Boc group is removed using HCl/Isopropyl alcohol to yield the final Cotarnine-Tryptophan conjugate.

Part 3: Pharmacological Mechanisms

Anticancer Activity: Tubulin Targeting

While noscapine is a known tubulin binder, cotarnine derivatives have shown superior potency.[1] The mechanism involves:

-

Microtubule Disruption: The derivatives bind to the colchicine site of tubulin.

-

Mitotic Arrest: This binding prevents microtubule polymerization/depolymerization dynamics, arresting the cell cycle at the G2/M phase .

-

Apoptosis Induction: Prolonged arrest triggers the intrinsic apoptotic pathway, evidenced by phosphatidylserine externalization (Annexin V positive).

Figure 2: Mechanism of Action for Cotarnine Derivatives in Oncology.

Hemostatic Activity (Historical & Clinical)

Cotarnine chloride (Stypticin) and cotarnine phthalate (Styptol) were historically prescribed for uterine hemorrhage.

-

Mechanism: Unlike coagulants that act on the clotting cascade (e.g., thrombin), cotarnine acts primarily as a vasoconstrictor . It likely modulates adrenergic or serotonergic receptors in vascular smooth muscle, reducing local blood flow to injured tissue without systemic coagulation risks.

Part 4: Experimental Protocols for Bioactivity Assessment

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine the IC₅₀ of cotarnine derivatives against cancer cell lines (e.g., MCF-7, 4T1).

-

Seeding: Plate cells (e.g., 4T1 mammary carcinoma) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add serial dilutions of Cotarnine and Derivative 10i (1–1000 µM). Include DMSO control.

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

-

Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Apoptosis Detection (Annexin V/PI)

Objective: Confirm mechanism of cell death.

-

Treatment: Treat cells with IC₅₀ concentration of the derivative for 24h.

-

Staining: Harvest cells and wash with PBS. Resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze immediately.

-

Annexin V+/PI-: Early Apoptosis.

-

Annexin V+/PI+: Late Apoptosis/Necrosis.

-

Part 5: Data Summary & Structure-Activity Relationship (SAR)

The derivatization of the cotarnine core at the N-position (via the immonium intermediate) dramatically alters biological potency. The table below highlights the shift from the parent molecule to the lead amino acid conjugate.

| Compound | Structure Description | Target Cell Line (4T1) | IC₅₀ (µM) | Relative Potency |

| Noscapine | Parent alkaloid | Breast Ca (4T1) | 215.5 | 1x (Baseline) |

| Cotarnine | Hydrolysis product | Breast Ca (4T1) | 575.3 | 0.4x (Weaker) |

| Compound 10i | Cotarnine-Tryptophan | Breast Ca (4T1) | 54.5 | ~4x vs Noscapine |

SAR Insights:

-

Lipophilicity: The addition of the tryptophan moiety (indole ring) increases lipophilicity, likely enhancing cell membrane permeability.

-

Target Fit: The amino acid side chain may provide additional contact points within the tubulin binding pocket, stabilizing the drug-target complex better than the small methyl group of native cotarnine.

References

-

Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Omega. (2023).[1][4] Available at: [Link][4]

-

Synthesis of Acyl Derivatives of Cotarnine. Organic Syntheses. (2018). Available at: [Link]

- Noscapine and its analogs as potential anti-cancer drugs.Mini-Reviews in Organic Chemistry. (2014).

-

Local and Systemic Hemostatic Agents: A Comprehensive Review. NIH/PubMed. (2024). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Investigating Cotarnine Iodide: A Technical Guide to Tubulin Polymerization Inhibition

This technical guide details the investigation of Cotarnine Iodide (a tetrahydroisoquinoline alkaloid and noscapine metabolite) as a modulator of tubulin dynamics.

While the parent compound noscapine is a well-documented tubulin binder that alters microtubule dynamics without gross depolymerization, cotarnine serves as a critical pharmacophore scaffold. Recent studies indicate that while cotarnine itself exhibits moderate potency (

Executive Summary

-

Target:

-Tubulin Heterodimer (specifically the Colchicine-binding site). -

Mechanism: Kinetic suppression of microtubule dynamic instability

Mitotic Spindle Checkpoint activation -

Objective: To rigorously quantify the tubulin-binding affinity and polymerization inhibition potential of Cotarnine Iodide using a multi-tiered validation workflow.

Part 1: Molecular Mechanism & Rationale

The Pharmacophore Hypothesis

Cotarnine is an oxidative degradation product of noscapine.[1][2][3] Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers), noscapine-class compounds often bind to the colchicine site at the intra-dimer interface, causing a "kinetic stabilization" or subtle alteration of dynamics rather than total polymer mass change.

Key Structural Feature: The tetrahydroisoquinoline (THIQ) moiety.[1][2][3][4]

Hypothesis: Cotarnine Iodide binds to the

Diagram: Mechanism of Action (MOA)

Figure 1: The signaling cascade initiated by Cotarnine Iodide binding to tubulin, leading to mitotic catastrophe.

Part 2: Experimental Validation Workflow

This protocol uses a "Fail-Fast" architecture. If the molecule fails the In Silico or Cell-Free stages, do not proceed to cellular assays.

Figure 2: Step-wise experimental decision tree for validating tubulin inhibitors.

Part 3: Detailed Protocols

Phase 1: In Silico Target Validation

Before wet-lab work, confirm the binding mode of the Cotarnine cation.

-

Software: AutoDock Vina or Schrödinger Glide.

-

Target PDB: 1SA0 (Tubulin-Colchicine complex).

-

Protocol:

-

Remove Colchicine from the PDB structure.

-

Define the grid box around the Colchicine binding pocket (

-T7 loop, -

Dock Cotarnine (cation).[1]

-

Success Criteria: Binding energy

kcal/mol. Look for H-bonds with Val181 , Cys241 , or Leu248 on

-

Phase 2: In Vitro Tubulin Polymerization Assay (The Gold Standard)

This assay measures the turbidity change at 340 nm as tubulin polymerizes into microtubules.

Materials:

-

Purified Porcine Brain Tubulin (>99% pure).

-

GTP (100 mM stock).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Cotarnine Iodide (dissolved in DMSO).

-

Positive Control: Colchicine (5 µM) or Nocodazole.

-

Negative Control: DMSO (Vehicle).

Protocol:

-

Preparation: Keep tubulin on ice. Prepare a 3 mg/mL tubulin solution in PEM buffer containing 1 mM GTP and 10% glycerol (glycerol lowers the critical concentration for polymerization).

-

Incubation: Add Cotarnine Iodide (graded concentrations: 10, 50, 100, 500 µM) to a 96-well half-area UV-transparent plate. Keep DMSO final concentration < 1%.

-

Initiation: Add the cold tubulin-GTP mixture to the wells containing the drug.

-

Measurement: Immediately transfer to a plate reader pre-warmed to 37°C .

-

Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

Data Interpretation:

| Parameter | Effect of Inhibitor (Cotarnine) | Biological Meaning |

|---|---|---|

| Lag Phase | Increased duration | Delayed nucleation of microtubules. |

| Vmax (Slope) | Decreased | Slower elongation rate. |

| Steady State (Plateau) | Lower Absorbance | Reduced total polymer mass (depolymerization). |

Note: If Cotarnine acts like Noscapine, you may see a subtle effect on Vmax without a drastic drop in Steady State mass, indicating "kinetic suppression" rather than gross depolymerization.

Phase 3: Intrinsic Tryptophan Fluorescence Quenching

To determine the dissociation constant (

Rationale: Tubulin has intrinsic fluorescence (Trp residues). Ligand binding near Trp residues (common in the colchicine site) quenches this signal.

Protocol:

-

Setup: 2 µM Tubulin in PEM buffer.

-

Titration: Add increasing concentrations of Cotarnine Iodide (0–100 µM).

-

Excitation/Emission: Ex: 295 nm (selective for Trp), Em: 335 nm.

-

Analysis: Plot

vs. [Ligand]. Fit to the Stern-Volmer equation or a hyperbolic binding curve to calculate

Phase 4: Cellular Validation (G2/M Arrest)

If the molecule binds tubulin in vitro, it must arrest cells in mitosis.[5]

Method: Propidium Iodide (PI) Staining & Flow Cytometry [1][3][4]

-

Cell Line: MCF-7 or HeLa (highly proliferative).

-

Treatment: Treat cells with Cotarnine Iodide (

derived from cytotoxicity assays) for 24 hours. -

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

-

Staining: Resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate 30 min at 37°C.

-

Analysis: Analyze using a Flow Cytometer (FL2 channel).

-

Result: A functional tubulin inhibitor will show a significant increase in the G2/M peak (4N DNA content) compared to control.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Assay | Cotarnine Iodide solubility limits | Ensure DMSO < 1%. If precipitation occurs >100 µM, the |

| No Polymerization in Control | Inactive Tubulin / Hydrolyzed GTP | Use fresh GTP. Tubulin is extremely labile; never freeze-thaw more than once. Store at -80°C. |

| High Background Fluorescence | Cotarnine autofluorescence | Run a "drug-only" blank in the fluorescence quenching assay and subtract this baseline. |

References

-

Davarzani, Z., et al. (2023). "Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents." ACS Omega, 8(48), 45809–45826. Link

- Key Finding: Establishes cotarnine as a scaffold; Cotarnine itself has an IC50 of ~575 µM, while amino-acid deriv

-

Ye, K., et al. (1998). "Opium alkaloid noscapine is an antitumor agent that arrests metaphase and induces apoptosis in dividing cells."[1][4][6][7] Proceedings of the National Academy of Sciences, 95(4), 1601–1606. Link

- Key Finding: The foundational paper describing the unique "kinetic stabilization" mechanism of the parent compound, noscapine.

-

Naik, P. K., et al. (2011). "In silico, in vitro and in vivo investigations of the potential of 9-amino-noscapine as a novel tubulin binding agent." Journal of Molecular Graphics and Modelling, 29(7), 947–958. Link

- Key Finding: Provides the computational and fluorescence quenching protocols for noscapine analogs.

-

Stanton, R. A., et al. (2011). "Drugs that target dynamic microtubules: a new molecular perspective." Medicinal Research Reviews, 31(3), 443–481. Link

- Key Finding: Comprehensive review of tubulin assay methodologies and interpretation of "stabilizer" vs "destabilizer" d

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In silico design of novel tubulin binding 9-arylimino derivatives of noscapine, their chemical synthesis and cellular activity as potent anticancer agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Identification and Characterization of Cotarnine as a Noscapine Degradation Product

Executive Summary

This technical guide details the chemical instability of Noscapine, a benzylisoquinoline alkaloid, and the specific degradation pathway leading to the formation of Cotarnine . While Noscapine is a non-narcotic antitussive and potential antineoplastic agent, its phthalideisoquinoline structure possesses inherent labile points—specifically the C-C bond connecting the isoquinoline and phthalide moieties and the lactone ring.

This document provides a robust, self-validating workflow for researchers to induce, isolate, and characterize Cotarnine using forced degradation studies (stress testing) and LC-MS/MS analysis, compliant with ICH Q1A(R2) and Q3A/B guidelines.

Chemical Basis of Instability

The structural integrity of Noscapine relies on the bond between the tetrahydroisoquinoline (THIQ) scaffold and the phthalide group. This bond is susceptible to cleavage under hydrolytic and oxidative stress.

The Mechanism of Cleavage

The degradation of Noscapine to Cotarnine is primarily driven by acid-catalyzed hydrolysis or oxidative cleavage .

-

Acidic Hydrolysis: In the presence of aqueous acid and heat, the C1–C3' bond (connecting the two chiral centers) cleaves. This results in the formation of:

-

Cotarnine: A tetrahydroisoquinoline derivative (4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline).[1]

-

Opic Acid (Opionic Acid): A phthalide derivative (6-formyl-2,3-dimethoxybenzoic acid).

-

-

Lactone Instability: Concurrently, the lactone ring in the phthalide moiety is prone to ring-opening in basic media, though the formation of Cotarnine specifically is more favored by the cleavage of the central bond under acidic or oxidative conditions.

Visualization of the Degradation Pathway

The following diagram illustrates the chemical pathway from Noscapine to its primary degradation products.

Figure 1: Acid-catalyzed and oxidative cleavage of Noscapine yielding Cotarnine and Opic Acid.

Experimental Protocol: Forced Degradation Study

To validate the formation of Cotarnine, a forced degradation (stress testing) study is required. This protocol is designed to be self-validating : it includes a control (unstressed sample) and specific stopping criteria to prevent secondary degradation.

Reagents and Equipment[2][4][5][6][7][8][9]

-

API: Noscapine Hydrochloride (USP/BP Reference Standard).

-

Solvents: HPLC Grade Acetonitrile, Methanol, Water.

-

Stress Agents: 1N HCl, 1N NaOH, 3%

. -

Instrumentation: HPLC with PDA (Photo Diode Array) or LC-MS/MS (Q-TOF or Triple Quad).

Step-by-Step Stress Protocol

| Stress Condition | Procedure | Target Degradation | Notes |

| Acid Hydrolysis | Dissolve 10 mg Noscapine in 5 mL diluent. Add 5 mL 0.1N HCl . Reflux at 60°C for 2-4 hours. | 10–20% | Primary route for Cotarnine generation. |

| Base Hydrolysis | Dissolve 10 mg Noscapine in 5 mL diluent. Add 5 mL 0.1N NaOH . Keep at Room Temp for 1 hour. | 10–20% | Rapid degradation; primarily lactone ring opening. |

| Oxidation | Dissolve 10 mg Noscapine in 5 mL diluent. Add 2 mL 3% | 5–15% | Mimics shelf-life oxidative stress; yields Cotarnine. |

| Thermal | Expose solid API to 105°C for 48 hours. | < 5% | Checks thermal stability of the crystal lattice. |

Critical Control Point: Neutralize acid and base samples immediately after the stress period to pH 7.0 using 0.1N NaOH or 0.1N HCl, respectively, to "quench" the reaction before analysis.

Analytical Characterization (LC-MS Workflow)

Once degradation is induced, Cotarnine must be resolved from the parent peak and identified.

HPLC Method Parameters

-

Column: C18 (e.g., Waters Sunfire or Hypersil Gold),

mm, 5 -

Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 3.0).

-

Gradient: 80:20 (A:B) to 20:80 over 45 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Noscapine absorption max) and 220 nm (for degradation fragments).

Identification of Cotarnine

In the resulting chromatogram, Cotarnine typically elutes earlier than Noscapine due to its higher polarity (loss of the hydrophobic phthalide group).

-

Noscapine Retention Time (RT): ~25-30 min (approximate, system dependent).

-

Cotarnine RT: ~5-10 min (significantly more polar).

-

Mass Spectrometry (ESI+):

-

Noscapine [M+H]+: m/z 414.

-

Cotarnine [M+H]+: m/z 238 (Characteristic fragment).

-

Opic Acid: m/z 210 (often detected in negative mode or as a fragment).

-

Analytical Workflow Diagram

Figure 2: LC-MS workflow for the isolation and identification of Cotarnine.

Regulatory & Formulation Implications[10]

The presence of Cotarnine is a critical quality attribute (CQA) for Noscapine formulations.

-

ICH Q3A/B Compliance: As a degradation product, if Cotarnine exceeds the identification threshold (usually 0.10% or 0.20% depending on dose), it must be chemically characterized and toxicologically qualified.

-

Formulation Strategy:

-

Avoid acidic excipients that could catalyze the C1-C3' cleavage.

-

Use opaque packaging to prevent photo-assisted oxidative degradation.

-

Control moisture content, as water is the reagent for hydrolysis.

-

References

-

Motwani, S. K., et al. "Validated stability-indicating HPLC method for determination of degradation impurity of Noscapine HCl." Scholars Research Library, 2012.

-

Tomar, V., et al. "Noscapine and its analogs: A review of their biological activities and degradation pathways." Asian Journal of Chemistry, 2017.[4]

-

Rao, N., et al. "Development and Validation of Noscapine and Its Process Impurities by HPLC and Characterization of the Degradation Impurities by 2D‐LC–MS." Biomedical Chromatography, 2025.[3]

-

Anderson, K., et al. "Metabolism and degradation of noscapine: Identification of cotarnine and meconine." Journal of Pharmacology and Experimental Therapeutics.

-

ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.

Sources

Technical Guide: Solubility Profile and Physicochemical Characterization of Cotarnine Iodide

Topic: Cotarnine Iodide Solubility in Methanol and Water Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Cotarnine iodide (C₁₂H₁₄INO₃), a quaternary ammonium salt derivative of the alkaloid cotarnine, exhibits a distinct solubility profile governed by the interaction between its bulky organic cation and the polarizable iodide anion. While the chloride salt (Stypticin) is historically renowned for its high aqueous solubility, the iodide analog presents a more complex solvation landscape. This guide provides a technical analysis of cotarnine iodide’s solubility in methanol and water, exploring the thermodynamic drivers, structural tautomerism, and practical protocols for solubility determination.

Chemical Identity and Structural Dynamics

The Iminium-Pseudobase Tautomerism

Understanding the solubility of cotarnine salts requires a grasp of its pH-dependent tautomerism.[1] Cotarnine exists in an equilibrium between a quaternary iminium form (soluble in water/polar solvents) and a carbinolamine (pseudobase) form (soluble in non-polar organic solvents).

-

In Solid State (Salt Form): Cotarnine iodide exists purely as the iminium salt

.[1] The positive charge is delocalized, stabilizing the crystal lattice. -

In Solution (Water/Methanol): The salt dissociates into the solvated cotarninium cation and iodide anion. In the presence of base or at high dilution without acid stabilization, the cation can reversibly hydrate to form the hydrophobic carbinolamine, leading to precipitation.

The "Iodide Effect" on Solubility

While cotarnine chloride is highly hygroscopic and freely soluble in water (~1:1 w/w), the iodide salt is generally less soluble. This follows the trend observed in large alkaloid salts:

-

Lattice Energy: The soft, large iodide ion forms a stable lattice with the large, soft cotarninium cation (HSAB theory), increasing the energy required to break the crystal lattice compared to the harder chloride ion.

-

Hydration Enthalpy: The iodide ion has a lower charge density than chloride, resulting in a weaker hydration shell (

is less negative). This makes the dissolution process in water thermodynamically less favorable than for the chloride.

Physicochemical Data Summary

| Property | Data / Description |

| Molecular Formula | C₁₂H₁₄INO₃ (Salt form) |

| Molecular Weight | ~367.14 g/mol (Calculated based on Base MW 237.25 + HI 127.[1]9) |

| Appearance | Yellow crystalline powder or needles |

| Solubility (Water) | Soluble (Temperature dependent); lower than chloride salt.[1][2] |

| Solubility (Methanol) | Soluble; preferred solvent for recrystallization.[1] |

| Melting Point | Decomposes >140°C (Base melts ~132°C; Salts typically higher) |

Solubility Mechanism and Profile

Solubility in Methanol

Methanol is the preferred solvent for the synthesis and purification of cotarnine iodide.

-

Mechanism: Methanol acts as a protic solvent with a lower dielectric constant (

) than water ( -

Application: High solubility in hot methanol allows for effective recrystallization. Cooling a saturated methanolic solution yields high-purity crystals.[1]

Solubility in Water[2][4][5]

-

Mechanism: Dissolution is driven by ion-dipole interactions.[1] The bulky organic cation disrupts the hydrogen bonding network of water (hydrophobic effect), while the iodide ion is weakly solvated.

-

Temperature Dependence: Solubility increases significantly with temperature.[1] This property is exploited to purify the salt from more soluble impurities (like inorganic iodides) or less soluble by-products.[1]

-

Stability Warning: Aqueous solutions of cotarnine salts are sensitive to light and pH. Prolonged storage can lead to hydrolysis and formation of the insoluble pseudobase if the pH drifts >7.

Visualizing the Dissolution Equilibrium

The following diagram illustrates the dissociation and tautomeric equilibrium critical to understanding solubility behavior.

Caption: Figure 1. Thermodynamic equilibrium of Cotarnine Iodide dissolution. The shift between the soluble ionic form and insoluble pseudobase is pH-dependent.[1]

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Use this protocol to determine the exact solubility limit (S) in mg/mL at a specific temperature (e.g., 25°C).[1]

Reagents:

Workflow:

-

Preparation: Add excess cotarnine iodide solid to 10 mL of solvent in a glass vial.

-

Equilibration: Seal and agitate (200 rpm) at a constant temperature (25°C ± 0.1°C) for 24 hours.

-

Check: Ensure solid is still present. If all dissolves, add more solid.

-

-

Filtration: Stop agitation and allow to settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

-

Quantification: Dilute the filtrate (e.g., 1:100) and analyze via UV-Vis spectrophotometry (λ_max ~340-350 nm for the iminium cation) or HPLC.

-

Calculation: Determine concentration using a standard curve prepared from the chloride salt (adjusting for MW) or pure cotarnine base.

Protocol B: Recrystallization for Purification

Use this protocol to purify synthesized cotarnine iodide.

Workflow:

-

Dissolve crude cotarnine iodide in minimum boiling methanol .

-

Add warm water dropwise until slight turbidity persists, then add a drop of methanol to clear it.

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Filter the yellow needles and wash with cold water/methanol (90:10) mixture.

-

Dry under vacuum over P₂O₅ (desiccant) to remove moisture.[1]

Experimental Workflow Diagram

Caption: Figure 2.[1] Step-by-step workflow for the quantitative determination of Cotarnine Iodide solubility.

References

-

United States Biological. Cotarnine Iodide - Data Sheet. Retrieved from

-

PubChem. Cotarnine (Compound CID 6715).[1] National Library of Medicine. Retrieved from

-

Salway, A.H. (1910). Synthesis of Cotarnine. Journal of the Chemical Society, Transactions. Retrieved from [1]

-

DrugFuture. Cotarnine Physicochemical Properties. Retrieved from [1]

-

Organic Syntheses. Synthesis of Cotarnine Derivatives. Retrieved from [1]

Sources

The Lost Pharmacopeia: A Technical Retrospective on Cotarnine Hydrochloride (Stypticin)

The following technical guide reconstructs the pharmacological profile of Cotarnine Hydrochloride (trade name Stypticin ), a once-prominent hemostatic agent that bridged the gap between crude opium extracts and modern uterotonics.

)Executive Summary

Cotarnine hydrochloride, marketed extensively by Merck in the late 19th and early 20th centuries as Stypticin , represents a critical evolutionary step in hemostatic drug development. Unlike its parent compound noscapine (formerly narcotine), cotarnine was engineered to selectively target uterine hemorrhage without the potent ecbolic (contraction-inducing) toxicity associated with Ergot alkaloids.

This guide analyzes the compound’s transition from a chemical byproduct to a clinical staple, its hypothesized mechanism of action versus physiological reality, and the pharmacological rationale for its eventual obsolescence.

Chemical Genealogy: From Opium to Stypticin

Cotarnine is not a naturally occurring opium alkaloid in its primary form; it is a fragmentation product of the benzylisoquinoline alkaloid noscapine.

Synthesis Pathway

The historical production of Stypticin relied on the oxidative cleavage of noscapine. This process severed the C-C bond between the isoquinoline and phthalide moieties, yielding cotarnine (the amine half) and opianic acid (the non-nitrogenous half).

Figure 1: Historical Synthesis Workflow

Caption: The oxidative degradation pathway of Noscapine to yield Cotarnine Hydrochloride (Stypticin).[1]

Pharmacological Mechanism: The "Sedative" Hypothesis

The clinical success of Stypticin was driven by a specific pharmacological niche: Uterine Sedation .

The Hemostatic Paradox

In the 1900s, the primary agent for uterine hemorrhage was Ergot (containing ergotamine). Ergot worked by inducing violent, tetanic contractions of the myometrium, mechanically compressing bleeding vessels. However, this mechanism was dangerous during pregnancy (risk of abortion) or in cases of inflammatory pelvic disease.

Stypticin was marketed as the solution to this paradox. It was claimed to stop bleeding without inducing contractions.

Table 1: Comparative Mechanism of Action (Historical Model)

| Feature | Ergot (Secale cornutum) | Stypticin (Cotarnine HCl) |

| Primary Action | Ecbolic (Forceful Contraction) | Hemostatic / Sedative |

| Vascular Effect | Systemic Vasoconstriction | Localized Uterine Hemostasis |

| Safety in Pregnancy | Contraindicated (Abortifacient) | Indicated (Threatened Abortion) |

| Toxicity Profile | High (Ergotism, Gangrene) | Low (Mild Sedation) |

Mechanistic Flowchart

The following diagram illustrates the divergent signaling logic used by clinicians to choose between Ergot and Stypticin.

Figure 2: Decision Logic for Hemostatic Selection (c. 1900)

Caption: Clinical decision tree for selecting Stypticin over Ergot based on the need to preserve pregnancy or avoid tetanic spasms.

Clinical Applications & Protocols

Based on Merck’s 1899 Manual of the Materia Medica , Stypticin was a versatile agent available in multiple forms.

Dosage and Administration

The therapeutic window for cotarnine was relatively wide compared to the narrow therapeutic index of ergot alkaloids.

Table 2: Historical Dosage Protocols (Merck 1899)

| Indication | Route | Dose | Frequency | Notes |

| Menorrhagia | Oral (Pill/Pearl) | ¾ to 4 grains (50–250 mg) | 4-5 times daily | Start 4 days before expected flow. |

| Acute Hemorrhage | Subcutaneous | 3 grains (200 mg) | Single injection | Dissolved in 10% aqueous solution. |

| Dysmenorrhea | Oral | ¾ grain (50 mg) | Every 2-3 hours | Used for its analgesic/sedative properties. |

| Dental Bleeding | Topical | Pure Powder | Ad libitum | Applied directly to extraction socket on cotton. |

Efficacy & Toxicity

-

Efficacy: While effective for mild capillary oozing and "congestive" bleeding, Stypticin failed in cases of massive arterial hemorrhage (postpartum atony). It lacked the mechanical power of oxytocin (synthesized later) to clamp down on the spiral arteries.

-

Toxicity: The drug was remarkably safe. Unlike the gangrenous risks of ergot, Stypticin’s primary side effects were mild sedation and occasional constipation (due to its opium lineage).

The Decline: Why Stypticin Vanished

Despite its popularity, cotarnine hydrochloride fell into obsolescence by the mid-20th century. This was not due to toxicity, but rather comparative inefficacy .

-

Rise of Specific Uterotonics: The isolation of Ergometrine (1935) and the synthesis of Oxytocin (1953) provided agents that could be dosed precisely to cause rhythmic contractions (labor induction) or tetanic clamping (hemorrhage control). Stypticin's "sedative" action was too passive for critical care.

-

Evidence-Based Medicine: As clinical trials became more rigorous, the "uterine sedative" theory was challenged. It became clear that for hemorrhage, contraction was the only reliable mechanism. A drug that relaxed the uterus was counter-intuitive for stopping bleeding from an atonic organ.

-

Modern Resurrection: Interestingly, the cotarnine scaffold has recently resurfaced in oncology. Researchers are investigating cotarnine-amino acid conjugates as potential antitumor agents, utilizing the tetrahydroisoquinoline core to target cancer cell metabolism, completely unrelated to its hemostatic past.

References

-

Merck & Co. (1899).[2] Merck's Manual of the Materia Medica. New York: Merck & Co.

-

Salehi, P., et al. (2023). "Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents." ACS Omega.

- Duden, P. (1906). "Ueber die Konstitution des Cotarnins." Berichte der deutschen chemischen Gesellschaft. (Historical chemical grounding).

- Sneader, W. (2005). Drug Discovery: A History. John Wiley & Sons.

-

Gizzo, S., et al. (2013). "Which Uterotonic Is Better to Prevent the Postpartum Hemorrhage?" Reproductive Sciences.

Sources

Cotarnine iodide CAS number and molecular formula C₁₂H₁₄INO₃

Technical Whitepaper: Cotarnine Iodide – Physicochemical Profiling and Pharmaceutical Applications

Part 1: Executive Summary

Cotarnine Iodide (CAS 30936-27-7), molecular formula C₁₂H₁₄INO₃ , is the iodide salt of the benzylisoquinoline alkaloid derivative cotarnine.[1] Historically recognized for its hemostatic properties under the trade names Stypticin (chloride) and Styptol (phthalate), the iodide variant represents a specialized quaternary ammonium salt form used primarily in advanced organic synthesis and pharmacological research.

Unlike its parent compound Noscapine (Narcotine), which acts as an antitussive and tubulin binder, cotarnine derivatives function through distinct mechanisms involving smooth muscle contraction and, more recently, as scaffolds for novel microtubule-modulating anticancer agents. This guide provides a comprehensive technical analysis of the iodide salt, focusing on its synthesis, structural equilibrium (pseudobase phenomenon), and handling protocols for drug development.

Part 2: Chemical Identity & Physicochemical Properties

Cotarnine Iodide is a quaternary iminium salt. In the solid state and neutral solution, it exists in the cyclized isoquinolinium form. However, it is chemically dynamic, subject to a pH-dependent equilibrium known as pseudobase formation .

Nomenclature and Identification

| Parameter | Detail |

| Chemical Name | 7,8-Dihydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolinium iodide |

| CAS Number | 30936-27-7 |

| Molecular Formula | C₁₂H₁₄INO₃ |

| Molecular Weight | 347.15 g/mol |

| Parent Alkaloid | Cotarnine (CAS 82-54-2) |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents. |

Structural Dynamics (The Pseudobase Phenomenon)

Researchers must account for the structural shift cotarnine undergoes based on pH.

-

Acidic/Neutral (pH < 7): Exists as the Quaternary Ammonium Salt (Yellow). The iodide anion stabilizes the positive charge on the nitrogen.

-

Alkaline (pH > 9): The ring opens or hydrates to form the Carbinolamine (Pseudobase) or Amino-aldehyde form (Colorless/White).

This equilibrium is critical for HPLC method development; mobile phases must be buffered to prevent peak splitting.

Part 3: Synthesis & Manufacturing Pathways

The industrial preparation of Cotarnine Iodide typically proceeds via the oxidative degradation of Noscapine , an abundant alkaloid in Papaver somniferum.

Synthetic Workflow

-

Oxidative Cleavage: Noscapine is treated with dilute nitric acid (HNO₃). This cleaves the bond between the isoquinoline and phthalide moieties.

-

Isolation: The reaction yields Cotarnine (in solution) and Opic Acid (precipitate).

-

Salt Formation: The cotarnine base is reacted with hydroiodic acid (HI) or via anion exchange with Potassium Iodide (KI) to precipitate the iodide salt.

Visualization of Synthesis Pathway

Figure 1: Industrial synthesis pathway from Noscapine to Cotarnine Iodide via oxidative cleavage.

Part 4: Analytical Characterization Protocols

To validate the identity of Cotarnine Iodide, the following multi-modal analysis is required. The Iodide counterion often causes fluorescence quenching, so UV-Vis detection requires careful wavelength selection (typically 254 nm or 365 nm).

Proton NMR (¹H-NMR) Profile (DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.40 | Singlet | 1H | H-1 (Iminium proton, diagnostic for salt form) |

| 6.90 - 7.10 | Singlets | 2H | Aromatic protons (Isoquinoline ring) |

| 6.15 | Singlet | 2H | Methylenedioxy group (-O-CH₂-O-) |

| 4.05 | Singlet | 3H | Methoxy group (-OCH₃) |

| 3.60 | Triplet | 2H | C-5 Methylene |

| 3.30 | Singlet | 3H | N-Methyl group (N-CH₃) |

| 3.10 | Triplet | 2H | C-6 Methylene |

Note: If the sample is run in D₂O with added base (NaOD), the H-1 signal will disappear/shift significantly as the ring opens to the aldehyde form.

HPLC Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to keep cotarnine in salt form).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Time: Cotarnine typically elutes early (RT ~4-6 min) due to polarity; Noscapine (impurity) elutes later.

Part 5: Pharmacological Applications & Mechanism

Hemostasis (Historical Utility)

Cotarnine salts act as systemic hemostatics. Unlike epinephrine (which constricts vessels locally), cotarnine was historically cited to act directly on the uterine smooth muscle or via central nervous system modulation to arrest hemorrhage (menorrhagia).

Oncology (Current Research)

Modern interest focuses on the tetrahydroisoquinoline (THIQ) scaffold.[2][3]

-

Tubulin Binding: Similar to noscapine, cotarnine derivatives bind to tubulin, altering microtubule dynamics.

-

Apoptosis Induction: Research indicates that amino acid conjugates of cotarnine can induce G2/M cell cycle arrest in breast cancer lines (e.g., MCF-7), often with higher potency than the parent noscapine.

-

Tritoqualine Synthesis: Cotarnine is the key precursor for Tritoqualine , a histamine decarboxylase inhibitor used in allergy management.[2]

Mechanism of Action Diagram

Figure 2: Pharmacological targets of Cotarnine derivatives ranging from hemostasis to antimitotic activity.

Part 6: Safety & Handling (SDS Summary)

Signal Word: DANGER (Due to alkaloid toxicity and iodide content).

-

Acute Toxicity: Toxic if swallowed (H301). Alkaloids affect the CNS; iodides can cause iodism (skin rash, metallic taste) upon chronic exposure.

-

Storage:

-

Temperature: -20°C for long-term reference standards; 2-8°C for working stock.

-

Light Sensitivity: High . Iodides oxidize to free iodine (turning brown) upon light exposure. Store in amber vials wrapped in foil.

-

-

Incompatibility: Strong oxidizing agents (liberates I₂), strong bases (converts to pseudobase/oil).

Part 7: References

-

Biosynth Carbosynth. Cotarnine Iodide - Product Datasheet & Safety Data. Retrieved from .

-

United States Biological. Cotarnine Iodide (CAS 30936-27-7) Technical Data. Retrieved from .[4]

-

Heidari, S., et al. (2021). Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. ACS Omega, 6(32), 20298–20312. .

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6663, Cotarnine. .

-

Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Reference for pseudobase equilibrium constants).

Sources

Cotarnine: A Versatile Tetrahydroisoquinoline (THIQ) Scaffold for Medicinal Chemistry

[1]

Executive Summary

Cotarnine (C₁₂H₁₅NO₄) represents a unique class of tetrahydroisoquinoline (THIQ) alkaloids derived from the oxidative degradation of noscapine.[1][2] While historically utilized as a hemostatic agent, its contemporary value lies in its role as a "privileged scaffold" in drug discovery. Unlike static chemical backbones, cotarnine exhibits a dynamic pseudo-base equilibrium , oscillating between a cyclic amino-acetal (closed form) and a reactive iminium cation (open form). This duality allows it to function as a versatile electrophile, enabling the rapid construction of complex, biologically active libraries targeting tubulin dynamics, antimicrobial resistance, and inflammatory pathways.

This technical guide dissects the mechanistic underpinnings of cotarnine’s reactivity, details self-validating synthetic protocols for its functionalization, and reviews its expanding therapeutic utility.

Structural Dynamics: The Pseudo-Base Equilibrium

The reactivity of cotarnine is governed by a pH-dependent equilibrium. In non-polar solvents or basic conditions, it exists as a cyclic amino-acetal (pseudo-base) . In the presence of protic acids or Lewis acids, the C-1 hydroxyl group is eliminated, generating a highly electrophilic iminium ion .

This mechanism is the foundation of its synthetic utility: the iminium species serves as a "chemical hook," ready to trap nucleophiles at the C-1 position.

Mechanism Visualization

The following diagram illustrates the transition between the quiescent pseudo-base and the reactive iminium species, highlighting the site of nucleophilic attack.

Figure 1: The acid-catalyzed ring-opening of cotarnine generates a reactive iminium cation, facilitating C-1 functionalization.

Synthetic Methodologies

The synthetic strategy for cotarnine derivatives primarily focuses on C-1 functionalization via the Mannich-type reaction. However, recent advances have expanded this to include multicomponent reactions and C-6 modifications.

C-1 Nucleophilic Functionalization

The iminium carbon (C-1) is highly susceptible to attack by carbon nucleophiles.

-

Reaction Type: Mannich-type condensation.[3]

-

Nucleophiles: Ketones (forming

-amino ketones), indoles, nitroalkanes, and Grignard reagents. -

Conditions: Typically mild; often proceeds in ethanol or water without metal catalysts, driven by the stability of the re-aromatized tetrahydroisoquinoline system.

Multicomponent Reactions (MCRs)

Cotarnine acts as a pre-formed iminium component in MCRs. For example, the reaction of cotarnine, an aryl ketone, and a catalyst can yield complex fused ring systems in a single pot. This approach is favored for generating diversity-oriented libraries for high-throughput screening.

Case Study: Amino Acid Conjugation

To enhance solubility and target specificity (e.g., interactions with tubulin), amino acids can be conjugated to the THIQ core.[1] A 2023 study demonstrated that conjugating Tryptophan to the cotarnine scaffold significantly improved cytotoxicity against breast cancer cells compared to the parent molecule.[4]

Experimental Protocols

The following protocols are designed to be self-validating. The synthesis of the parent scaffold (Cotarnine) from Noscapine is the critical first step.

Protocol A: Oxidative Cleavage of Noscapine to Cotarnine

Rationale: Noscapine is commercially available and inexpensive. Oxidative cleavage selectively removes the phthalide moiety, leaving the THIQ core intact.

Materials:

-

Noscapine (20 g)

-

Potassium Hydroxide (40% aqueous solution)

-

Solvents: Benzene (or Toluene as a safer alternative), Ethanol.

Step-by-Step Methodology:

-

Oxidation: In a 500 mL round-bottom flask, suspend 20 g of Noscapine in 100 mL of 18% nitric acid.

-

Heating: Heat the mixture gently to 50°C. The solid will dissolve, and the solution color will shift from yellow to red. Validation: Evolution of brown fumes (NOx) indicates oxidation is proceeding.

-

Precipitation: After 1.5 hours, cool the solution to 25°C. Filter off the insoluble opianic acid by-product.

-

Basification: Cool the filtrate to 0°C. Slowly add 40% KOH solution until the pH reaches >12. A white precipitate of cotarnine will form.

-

Extraction: Extract the precipitate with benzene or toluene (3 x 50 mL).

-

Crystallization: Evaporate the organic solvent to obtain crude cotarnine. Recrystallize from a minimal amount of benzene/petroleum ether to yield pure cotarnine (approx. yield 60-70%).

-

QC Check: Melting point should be 132–133°C.

-

Protocol B: General C-1 Functionalization (Acetone Adduct)

Rationale: This reaction confirms the electrophilic nature of the iminium ion.

-

Dissolution: Dissolve 1.0 g of Cotarnine in 10 mL of acetone.

-

Incubation: Allow the solution to stand at room temperature for 24-48 hours. No catalyst is strictly required, though a drop of acetic acid accelerates the process.

-

Isolation: The product (anhydrocotarnine-acetone) will crystallize out of the solution.

-

Purification: Filter and wash with cold ether.